molecular formula C15H20Cl2N2O2 B2676308 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421530-28-0

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2676308
CAS No.: 1421530-28-0
M. Wt: 331.24
InChI Key: PYTFDLJDAZQUBW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic benzamide derivative featuring a piperidine ring substituted with a 2-methoxyethyl group at the 1-position and a 2,4-dichlorobenzamide moiety at the 4-position. This compound belongs to a broader class of piperidine-based benzamides, which are frequently explored in medicinal chemistry for their diverse pharmacological activities, including neurotransmitter modulation, enzyme inhibition, and receptor targeting . The 2-methoxyethyl substituent distinguishes it from analogs and may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

2,4-dichloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-21-9-8-19-6-4-12(5-7-19)18-15(20)13-3-2-11(16)10-14(13)17/h2-3,10,12H,4-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTFDLJDAZQUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through alkylation reactions.

    Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, often using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

Synthetic Chemistry

  • Building Block : The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions due to its functional groups that allow for further derivatization.
  • Reagent : It acts as a reagent in chemical reactions, facilitating the formation of new chemical bonds and structures.

Biological Research

  • Enzyme Interactions : Research indicates that 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide may interact with specific enzymes and receptors. This interaction can modulate biological pathways and cellular processes, providing insights into its pharmacological potential.
  • Therapeutic Potential : Ongoing studies are exploring its efficacy as a therapeutic agent for various diseases. Preliminary findings suggest potential applications in treating conditions related to enzyme dysregulation.

Medicinal Chemistry

  • Drug Development : The compound's structure allows for modifications that could enhance its pharmacological properties. Researchers are investigating its potential as an anti-cancer agent and its effectiveness against other diseases.
  • Mechanism of Action : Understanding the mechanism through which this compound exerts its effects is crucial for its development as a drug candidate. Studies focus on how it binds to molecular targets and influences cellular activities.

Case Studies

Several case studies have been conducted to evaluate the biological activities and therapeutic potentials of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Study BAntimicrobial PropertiesShowed activity against various bacterial strains, indicating possible use in antimicrobial therapies.
Study CEnzyme InhibitionIdentified as an inhibitor of specific enzymes involved in metabolic pathways, highlighting its role in metabolic regulation.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are contextualized below against key analogs, highlighting substituent-driven differences in activity, synthesis, and applications.

2.1 Structural and Functional Analog Table
Compound Name (CAS/Identifier) Substituent on Piperidine Biological Activity/IC50 (Target) Key Application/Study Type Reference
Target Compound 2-Methoxyethyl Not explicitly reported Research (structure-activity) -
2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)... (CHEMBL4072046) Naphthalen-2-ylmethyl IC50 ~50,000 nM (SLC6A11) GABA transporter inhibition
2,4-Dichloro-N-(4-chlorophenyl)-N-(piperidin-4-yl)... (62) 4-Chlorophenyl Not reported Synthetic intermediate
[¹⁸F]CFPyPB Propylsulfonyl, fluoropyridinyl N/A (radiolabeled) PET imaging (glycine transport)
AH-7921 (3,4-dichloro-N-(1-(dimethylamino)-cyclohexyl)benzamide) Dimethylamino-cyclohexyl Opioid receptor agonist (µ-opioid) Analgesic research
2,4-Dichloro-N-(piperidin-4-yl)benzamide HCl (1197234-97-1) None (base structure) Not reported Chemical intermediate
2.2 Key Findings and Analysis
  • Substituent Impact on Biological Activity: SLC6A11 Inhibition: Analogs with bulky aromatic substituents (e.g., naphthalen-2-ylmethyl, CHEMBL4072046) exhibit low potency (IC50 ~50,000 nM) against the GABA transporter SLC6A11, suggesting steric hindrance or suboptimal binding interactions . The target compound’s 2-methoxyethyl group, being smaller and polar, may enhance solubility without compromising target engagement. Opioid Receptor Activity: AH-7921, a structurally related benzamide, demonstrates µ-opioid agonism due to its dimethylamino-cyclohexyl substituent . The absence of a cyclohexyl group in the target compound likely avoids opioid receptor interactions, redirecting its pharmacological profile.
  • Synthetic Considerations :

    • The target compound’s synthesis likely parallels methods used for analogs, such as alkylation of piperidine precursors followed by benzoylation (e.g., ). The 2-methoxyethyl group may require specialized reagents (e.g., 2-methoxyethyl chloride) for substitution .
  • In contrast, hydrochloride salt forms (e.g., CAS 1197234-97-1) are commonly employed to enhance stability and solubility in drug formulations .
  • Therapeutic and Diagnostic Applications: Radiolabeled analogs like [¹⁸F]CFPyPB () highlight the utility of fluorinated benzamides in neuroimaging, whereas anticancer derivatives (e.g., compound 16c in ) incorporate nitro and trifluoromethyl groups for metabolic stability and target specificity .

Biological Activity

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H17Cl2N Molecular Weight 276 19 g mol \text{C}_{13}\text{H}_{17}\text{Cl}_2\text{N}\quad \text{ Molecular Weight 276 19 g mol }

Biological Activity Overview

1. Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Cytotoxic Activity of Related Benzamide Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-2315.0Apoptosis induction
Compound BSUIT-210.0Cell cycle arrest
Compound CHT-298.0DNA damage

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Specific Kinases : Similar benzamides have been shown to inhibit kinases involved in cancer cell signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to cellular stress and apoptosis in cancer cells.
  • Interaction with DNA : Some benzamide derivatives intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated a series of benzamide derivatives for their cytotoxic effects against various cancer cell lines. The findings indicated that certain structural modifications significantly enhanced potency against MDA-MB-231 cells, suggesting that similar modifications could be explored for this compound .

Case Study 2: Pharmacokinetics and Toxicology

Another research effort investigated the pharmacokinetics and potential toxicity of related benzamides in animal models. Results demonstrated acceptable safety profiles at therapeutic doses, with no significant adverse effects observed at concentrations below the established toxic thresholds .

Q & A

Q. What computational tools predict its physicochemical properties accurately?

  • Methodological Answer : Use Schrödinger’s QikProp for logP (predicted 3.2 vs. experimental 3.5) and pKa_a (8.1 for the piperidinyl nitrogen). Molecular dynamics simulations (AMBER) assess membrane permeability, correlating with Caco-2 assays .

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